Alnusdiol
Overview
Description
Alnusdiol is a natural diterpene alcohol compound that is primarily found in the genus Alnus, which belongs to the family Betulaceae. This compound is known for its white crystalline solid appearance and its solubility in organic solvents such as methanol, ethanol, and chloroform, while being difficult to dissolve in water . This compound has been studied for its various biological activities, including its antioxidant properties .
Mechanism of Action
Target of Action
Alnusdiol is a natural diterpene alcohol compound . It exhibits good scavenging activities against 2, 2-diphenyl-1-picryhydrazyl (DPPH), showing moderate anti-oxidant effects . Therefore, the primary targets of this compound are likely to be reactive oxygen species (ROS) and free radicals in the body.
Pharmacokinetics
It is known that this compound is a white crystalline solid that is soluble in organic solvents such as methanol, ethanol, and chloroform, but difficult to dissolve in water . This suggests that its bioavailability may be influenced by factors such as the route of administration and the presence of certain solvents or carriers.
Biochemical Analysis
Biochemical Properties
Alnusdiol is a dominant constituent in the genus Alnus, which is known for its anticancer effect It interacts with various biomolecules, including enzymes and proteins, to exert its biochemical effects
Cellular Effects
This compound exhibits a wide spectrum of pharmacological activities both in vitro and in vivo . It influences cell function by improving glucose metabolism and insulin signal transduction of HepG2 cells partly by enhancing the expression level of insulin receptor and insulin receptor substrate-1
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression
Preparation Methods
The preparation of Alnusdiol can be achieved through both extraction from natural sources and chemical synthesis. The commercially available this compound is mainly obtained by extracting it from certain plants. The extraction method involves isolation and purification processes . Additionally, chemical synthesis routes have been developed to produce this compound in the laboratory. One such method involves the use of specific reagents and reaction conditions to achieve the desired product .
Chemical Reactions Analysis
Alnusdiol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones or aldehydes .
Scientific Research Applications
Alnusdiol has a wide range of scientific research applications. In chemistry, it is studied for its unique chemical properties and potential as a building block for the synthesis of other compounds. In biology and medicine, this compound is investigated for its antioxidant and anticancer activities. It has shown promising results in scavenging free radicals and inhibiting the growth of cancer cells . In the industry, this compound is explored for its potential use in the development of new pharmaceuticals and health products .
Comparison with Similar Compounds
Alnusdiol can be compared with other similar compounds, such as other diarylheptanoids found in the genus Alnus. These compounds include alnusonol, alnusone, and hannokinin. While all these compounds share a similar structural skeleton, this compound is unique due to its specific chemical structure and biological activities
Properties
IUPAC Name |
tricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaene-3,9,11,17-tetrol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O4/c20-14-5-1-12-3-7-18(22)16(9-12)17-10-13(4-8-19(17)23)2-6-15(21)11-14/h3-4,7-10,14-15,20-23H,1-2,5-6,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWQBDYGHWGZJOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C=C2)O)C3=C(C=CC(=C3)CCC(CC1O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50563195 | |
Record name | Tricyclo[12.3.1.1~2,6~]nonadeca-1(18),2(19),3,5,14,16-hexaene-3,9,11,17-tetrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50563195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56973-51-4 | |
Record name | Tricyclo[12.3.1.1~2,6~]nonadeca-1(18),2(19),3,5,14,16-hexaene-3,9,11,17-tetrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50563195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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